

5-Chloro-2-hydroxy-3-methylbenzotrile molecular weight and formula

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Compound of Interest

Compound Name: *5-Chloro-2-hydroxy-3-methylbenzotrile*

CAS No.: *1210749-61-3*

Cat. No.: *B2849002*

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Technical Monograph: 5-Chloro-2-hydroxy-3-methylbenzotrile

High-Purity Scaffold for Agrochemical & Pharmaceutical Synthesis

Executive Summary

5-Chloro-2-hydroxy-3-methylbenzotrile (CAS: 1210749-61-3) is a highly functionalized aromatic building block characterized by a dense arrangement of orthogonal reactive groups: a nitrile (cyano) moiety, a phenolic hydroxyl, a methyl group, and a chlorine substituent.^{[1][2][3][4][5]} Its molecular formula is C_8H_6ClNO , with a molecular weight of 167.59 g/mol .

This molecule serves as a critical intermediate in the synthesis of ryanodine receptor modulators (such as chlorantraniliprole analogs) and is increasingly utilized in medicinal chemistry for the development of kinase inhibitors where the benzotrile core acts as a bioisostere for carbonyls or as a hinge-binding motif.

Part 1: Physicochemical Profiling

The following data constitutes the "Identity Card" for this compound. Researchers must verify these parameters prior to synthesis or application to ensure scaffold integrity.

Parameter	Specification	Technical Note
IUPAC Name	5-Chloro-2-hydroxy-3-methylbenzotrile	Alternate: 5-Chloro-3-methyl-2-hydroxybenzotrile
CAS Registry Number	1210749-61-3	Primary identifier for commercial sourcing.
Molecular Formula	C ₈ H ₆ ClNO	Stoichiometry: C (57.33%), H (3.61%), Cl (21.16%), N (8.36%), O (9.55%)
Molecular Weight	167.59 g/mol	Monoisotopic Mass: 167.0138
Physical State	White to Off-white Powder	Phenolic nitriles often darken upon oxidation; store under inert gas.
Solubility	DMSO, Methanol, Ethyl Acetate	Poor water solubility due to lipophilic Cl/Me groups.
pKa (Predicted)	-6.5 - 7.5	The electron-withdrawing CN and Cl groups significantly increase the acidity of the phenol compared to o-cresol.
SMILES	<chem>Cc1cc(Cl)cc(C#N)c1O</chem>	Useful for cheminformatics integration.

Part 2: Synthetic Architecture Rationale and Retrosynthesis

The synthesis of **5-chloro-2-hydroxy-3-methylbenzotrile** presents a classic regioselectivity challenge in aromatic substitution. The precursor, 2-hydroxy-3-methylbenzotrile, contains two directing groups:

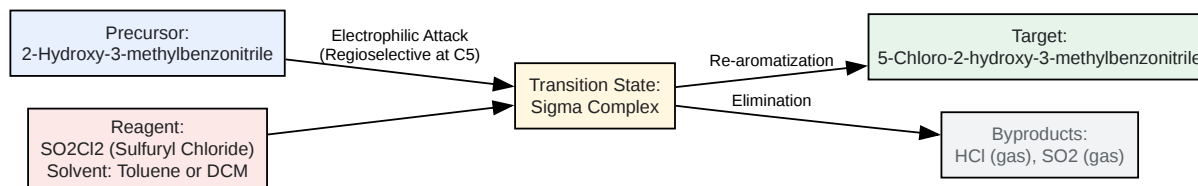
- -OH (Position 2): Strong activator, ortho/para directing.
- -CH₃ (Position 3): Weak activator, ortho/para directing.
- -CN (Position 1): Strong deactivator, meta directing.

Electronic Analysis:

- The -OH group directs incoming electrophiles to position 3 (blocked by methyl), position 5 (para), and position 1 (blocked by nitrile).
- The -CN group directs meta to position 3 (blocked) and position 5.
- Conclusion: Position 5 is electronically reinforced by both the ortho/para directing phenol and the meta-directing nitrile, making it the highly favored site for electrophilic chlorination.

Reaction Pathway Diagram

The following diagram illustrates the optimized synthetic workflow using Sulfuryl Chloride (SO₂Cl₂), preferred over Cl₂ gas for better stoichiometric control.



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Figure 1: Regioselective chlorination pathway via Electrophilic Aromatic Substitution (EAS).

Experimental Protocol: Regioselective Chlorination

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water. Perform all steps in a fume hood.

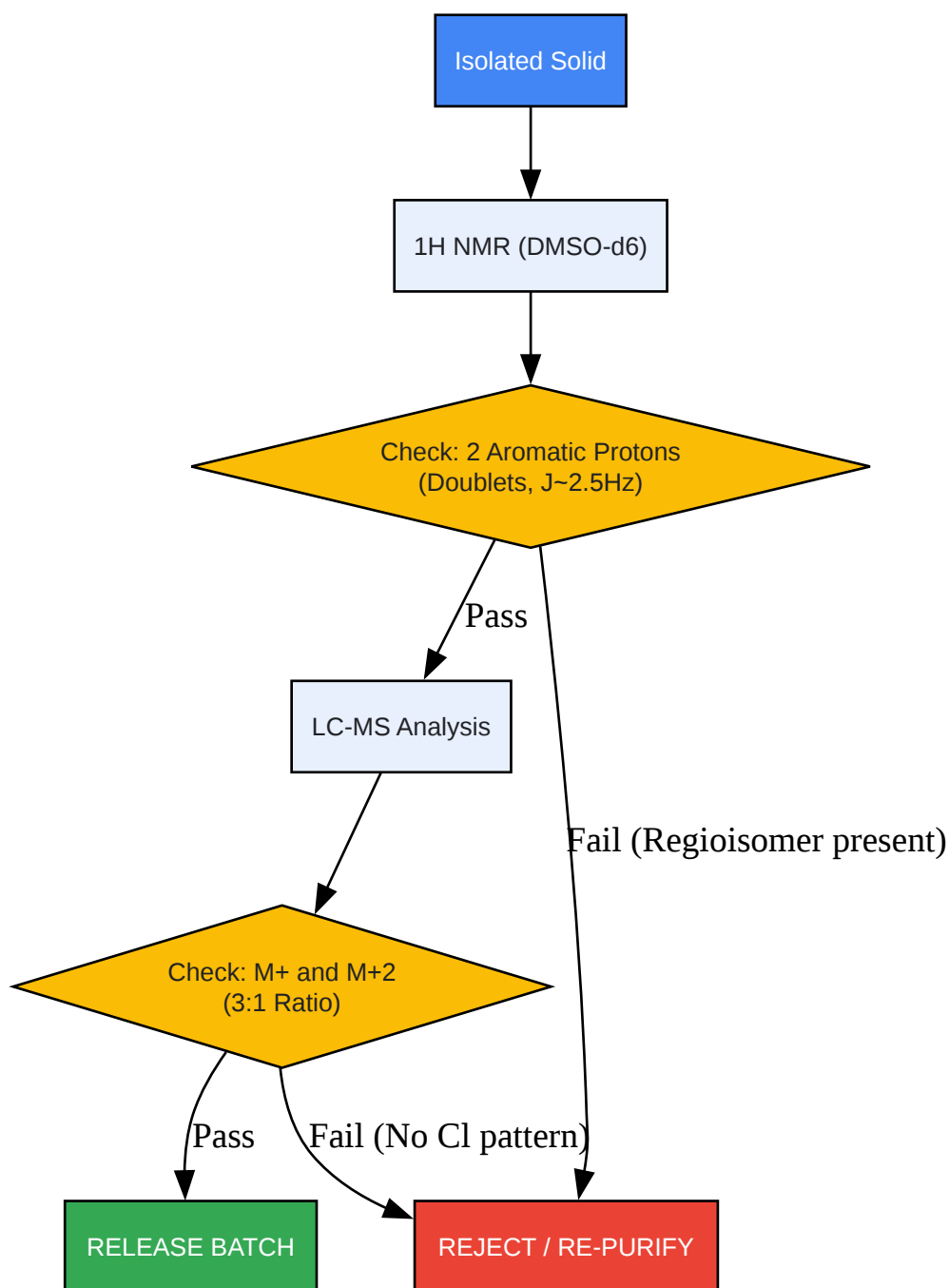
- Preparation: Charge a dry 3-neck round-bottom flask with 2-hydroxy-3-methylbenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

- Temperature Control: Cool the solution to 0–5°C using an ice/salt bath.
- Addition: Add Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) dropwise over 30 minutes.
 - Expert Insight: A slight excess ensures conversion, but avoid large excesses to prevent dichloro- impurities (e.g., chlorination at position 4 or 6).
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
- Quench: Pour the reaction mixture into ice water carefully.
- Workup: Separate the organic layer.^[2] Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Analytical Validation (QC)

To certify the synthesized material as "Research Grade," the following analytical criteria must be met. The presence of the chlorine atom introduces specific isotopic patterns in Mass Spectrometry, while the substitution pattern simplifies the NMR spectrum.

QC Decision Tree



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Figure 2: Quality Control workflow focusing on regiochemistry and isotopic verification.

Key Spectral Features

- ^1H NMR (DMSO- d_6):

- δ ~2.2 ppm (3H, s): Methyl group.
- δ ~7.4 - 7.8 ppm (2H): Aromatic region.
- Coupling Logic: The protons are at positions 4 and 6. They are meta to each other. Expect two doublets with a coupling constant () of approximately 2.0 – 2.5 Hz.
- δ ~10.5 ppm (1H, s, br): Phenolic -OH (exchangeable with D₂O).
- Mass Spectrometry (ESI-):
 - m/z 166 (M-H)⁻: Base peak.
 - m/z 168 (M-H+2)⁻: Chlorine isotope peak.
 - Validation: The intensity ratio of 166:168 must be approximately 3:1, confirming the presence of a single chlorine atom.
- IR Spectroscopy:
 - ~2220 cm⁻¹: Sharp, distinct Nitrile (-CN) stretch.
 - ~3300-3400 cm⁻¹: Broad Hydroxyl (-OH) stretch.

Part 4: Safety & Handling

Signal Word: WARNING

- Hazard Statements:
 - H302: Harmful if swallowed.[5]
 - H315/H319: Causes skin irritation / Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling Protocol:

- Use only in a chemical fume hood.
- Wear nitrile gloves and chemical safety goggles.
- Storage: Store in a cool, dry place. Keep container tightly closed. Nitrogen purging is recommended to prevent phenolic oxidation (pinking/browning).

References

- PubChem.Compound Summary: 3-Chloro-5-hydroxybenzotrile (Isomer comparison and physical property data). [[Link](#)][6]
- Google Patents.

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Sources

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